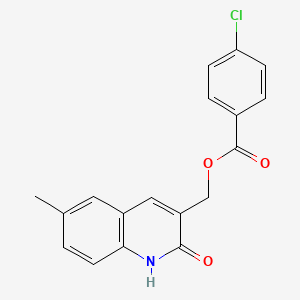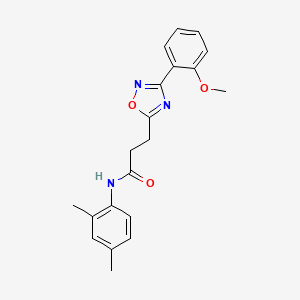
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In Finally, we will list as many future directions as possible for further research on this compound.
作用機序
The mechanism of action of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of several enzymes and pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response. In addition, this compound has been found to modulate the activity of several other enzymes and pathways, including phospholipase A2 (PLA2), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It also inhibits the production of cytokines, which are involved in the regulation of immune response. In addition, this compound has been found to have antioxidant and neuroprotective effects, and it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a wide range of biochemical and physiological effects, which makes it useful for studying a variety of diseases and conditions. Another advantage is that it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential uses.
将来の方向性
There are several future directions for further research on N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. In addition, it would be useful to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, further research is needed to optimize the synthesis method for this compound and to develop more efficient and scalable methods for its production.
合成法
The synthesis of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps. The first step is the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with salicylaldehyde in the presence of acetic acid. The second step involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-cyclohexyl-2-chloroacetamide in the presence of potassium carbonate to yield this compound.
科学的研究の応用
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
N-cyclohexyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)13-6-5-9-15(10-13)22-11-16(21)19-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQWFYQXZRVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

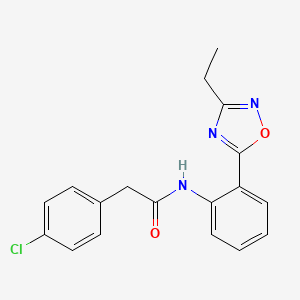
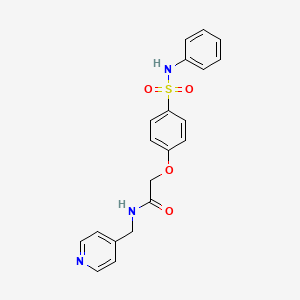
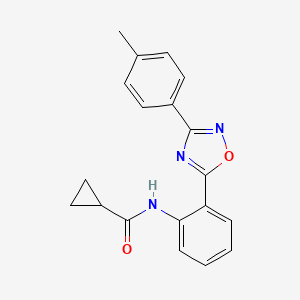
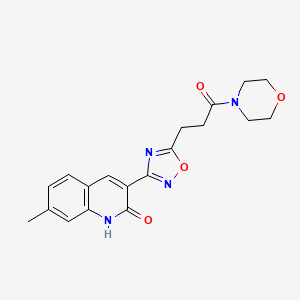
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
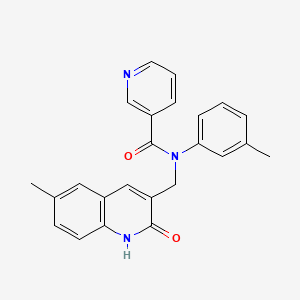
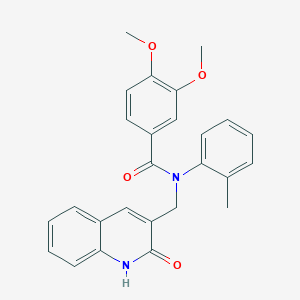
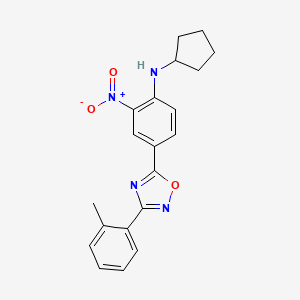
![3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700145.png)
